2-Butanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCDHOLJPJLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041395 | |
| Record name | 2-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16794-12-0 | |
| Record name | 2-Butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butane-2-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J758K2X590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Molecular Transformations of 2 Butanesulfonic Acid
Strategies for the Preparation of 2-Butanesulfonic Acid and its Enantiomers
The chiral nature of this compound, stemming from the stereocenter at the carbon atom bearing the sulfonic acid group, necessitates advanced synthetic strategies to obtain enantiomerically pure forms. These methods are crucial for applications where specific stereochemistry is required.
Direct enantioselective synthesis of chiral sulfonic acids, while challenging, represents the most efficient approach to obtaining optically pure materials. libretexts.org Although a specific, well-established enantioselective synthesis for this compound is not widely documented, several general strategies for analogous chiral sulfonic acids are applicable. These methods typically rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Promising enantioselective strategies include:
Catalytic Asymmetric Conjugate Addition : Bifunctional organocatalysts, such as amino-thioureas, have been successfully employed in the enantioselective conjugate addition of sodium bisulfite to α,β-unsaturated compounds like nitrostyrenes. rsc.org This strategy could theoretically be adapted to a suitable unsaturated precursor for this compound.
Asymmetric Hydrosulfonylation : Rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes using chiral ligands provides a direct route to chiral allylic sulfones, which can be precursors to saturated chiral sulfonic acids. nih.gov
Synthesis from Chiral Precursors : A common approach involves starting with a readily available chiral alcohol. tandfonline.com For instance, a chiral secondary alcohol could be converted to a bromide, which then reacts with sodium sulfite (B76179) to introduce the sulfonic acid group, preserving the stereochemistry. tandfonline.com
These catalytic approaches avoid the need for stoichiometric chiral reagents and are highly sought after for their efficiency. libretexts.orgsymeres.com
When a direct enantioselective synthesis is not feasible, the separation of a racemic mixture, a process known as resolution, is employed. libretexts.org Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org The strategy, therefore, involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orgtcichemicals.com
A typical resolution process for a racemic this compound derivative would involve these steps:
Formation of Diastereomers : The racemic acid (or more commonly, its derivative like butane-2-sulfonyl chloride) is reacted with a single, pure enantiomer of a chiral resolving agent, such as a chiral amine. This reaction produces a mixture of two diastereomeric salts or amides.
Separation : The diastereomers, now having distinct solubilities and melting points, can be separated by fractional crystallization or chromatography. libretexts.org
Cleavage : The separated diastereomer is then treated to cleave the chiral auxiliary, liberating the desired pure enantiomer of the this compound derivative.
More advanced techniques like enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, and dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction, offer pathways to achieve theoretical yields of up to 100% of a single enantiomer. symeres.comprinceton.edu
Synthesis of Functionalized this compound Analogs and Related Structures
The sulfonic acid group of this compound can be transformed into various functional groups, or the molecule can be built into larger, more complex structures. These transformations yield analogs with diverse chemical properties and applications.
Sulfonic acid hydrazides are synthesized by reacting a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303). aaup.edu Butane (B89635) sulfonic acid hydrazide can be prepared from either 1-butanesulfonyl chloride or butane-2-sulfonyl chloride. The reaction is typically carried out by adding the sulfonyl chloride to a solution of hydrazine hydrate in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). aaup.edugoogle.com Temperature control is crucial; performing the reaction at low temperatures (e.g., 0-10°C) favors the formation of the desired hydrazide, whereas higher temperatures can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. aaup.eduimist.ma Any organic sulfonyl chloride that is not reactive with acids or bases and results in a water-insoluble hydrazide can be used in this type of reaction. google.com
| Reactant 1 | Reactant 2 | Typical Solvent | Key Condition | Product |
|---|---|---|---|---|
| Alkyl Sulfonyl Chloride (e.g., Butanesulfonyl Chloride) | Hydrazine Hydrate (2 molar equivalents) | Ethanol, THF, Benzene | Low Temperature (0-25°C) | Alkyl Sulfonic Acid Hydrazide |
Sultones are cyclic esters of hydroxy sulfonic acids. The specific derivative related to this compound is 2,4-butane sultone, also known as 4-hydroxy-2-butanesulfonic acid gamma-sultone. google.commolbase.com A patented method for its synthesis involves a multi-step process starting from crotyl alcohol (butenol). google.com
The synthetic pathway is as follows:
Sulfonation : Crotyl alcohol is reacted with a sulfonating agent, such as sodium sulfite, at a controlled pH (6-7) and temperature (40-50°C) to produce a hydroxy butane sulfonate salt. google.com
Acidification : The resulting salt is then acidified with an acid like hydrochloric acid to form 4-hydroxy-2-butanesulfonic acid. google.com
Cyclization : The final step is a dehydration reaction, typically performed under high temperature and vacuum, which causes the molecule to cyclize, forming the 2,4-butane sultone. google.com
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1. Sulfonation | Crotyl alcohol | Sulfite (e.g., Sodium Sulfite) | pH 6-7, 40-50°C | Hydroxy butane sulfonate |
| 2. Acidification | Hydroxy butane sulfonate | Acid (e.g., HCl) | Cooling, filtration | 4-Hydroxy-2-butanesulfonic acid |
| 3. Cyclization | 4-Hydroxy-2-butanesulfonic acid | Heat, Vacuum | High temperature dehydration | 2,4-Butane sultone |
This intramolecular esterification creates the stable five-membered sultone ring. The related compound, 1,4-butane sultone, is the cyclic ester of 4-hydroxy-1-butanesulfonic acid and is synthesized through similar principles of cyclization. wikipedia.org
This compound and its derivatives can be incorporated into larger polymeric systems to create materials with tailored properties, particularly for biomedical and tissue engineering applications. nih.govnih.govmdpi.com Polymeric scaffolds provide a three-dimensional framework that can mimic the natural extracellular matrix, supporting cell growth and tissue regeneration. mdpi.commdpi.com
Functionalization of these scaffolds with chemical groups like sulfonic acids is a key strategy to enhance their bioactivity. frontiersin.org For example, butane sulfonic acid has been used as a protonic acid dopant during the in situ polymerization of polypyrrole (PPy) onto biodegradable scaffolds made from materials like poly(D,L-lactide-co-caprolactone) (PDLLA/CL). This process creates electrically conductive composite scaffolds that can promote tissue regeneration, such as neurite outgrowth, when stimulated electrically.
Furthermore, related sultones like 1,4-butane sultone are valuable reagents for polymer modification. They can be used to introduce sulfobutyl groups onto polymers like poly(vinyl alcohol) (PVA), enhancing properties such as water solubility. semanticscholar.org This demonstrates a powerful method for functionalizing polymeric backbones with sulfonic acid moieties. semanticscholar.org
Reactions and Mechanisms Involving this compound Precursors
The synthesis of hydroxy butane sulfonates serves as a critical step in the production of various butanesulfonic acid derivatives and related compounds like sultones. These sulfonates are key precursors, and their formation is typically achieved through sulfonation reactions where a hydroxyl group is either already present in the starting material or is formed during the reaction sequence. The primary methods involve the reaction of substituted butanes or butenes with sulfonating agents.
A significant pathway for producing hydroxy butane sulfonates involves the sulfonation of butenol (B1619263) (crotyl alcohol) using a sulfite as the sulfonating agent. google.com In this process, the double bond of butenol reacts with a sulfite, such as sodium sulfite, potassium sulfite, or ammonium (B1175870) sulfite, to yield the corresponding hydroxy butane sulfonate. google.com This reaction is a nucleophilic addition where the sulfite ion adds across the double bond. The process is advantageous due to its use of readily available raw materials and operation under mild conditions, making it suitable for industrial-scale synthesis. google.com The resulting hydroxy butane sulfonate can then be acidified to produce hydroxy butane sulfonic acid, which is a direct precursor that can be cyclized through dehydration to form 2,4-butane sultone. google.com
Another well-established route involves the sulfonation of halogenated butane derivatives. For instance, 4-chlorobutanol acetate (B1210297) can be sulfonated with sodium sulfite. google.com This reaction proceeds via nucleophilic substitution, where the sulfite ion displaces the chloride, a reaction often referred to as the Strecker sulfite alkylation. google.comwikipedia.org The resulting product, after hydrolysis of the acetate group, is a hydroxybutane sulfonate. google.com Similarly, bis-4-chlorobutyl ether can be reacted with sodium sulfite in an aqueous solution. Vigorous stirring and heating under reflux lead to the dissolution of the ether and the formation of the corresponding sodium sulfonate salt. orgsyn.org
The reaction mechanism for the sulfonation of butenes to produce secondary butanol, a precursor alcohol, involves the formation of a carbocation intermediate. Both 1-butene (B85601) and 2-butene (B3427860) react with sulfuric acid to form the same secondary carbocation, which then reacts with the acid to produce a sulfate (B86663) ester mixture. taylorandfrancis.com While this specific reaction leads to a sulfate ester rather than a sulfonic acid, the principle of electrophilic addition of a sulfur-based species to a butene double bond is a fundamental concept in these transformations.
The table below summarizes key sulfonation reactions used to produce hydroxy butane sulfonate precursors.
| Starting Material | Sulfonating Agent | Product | Key Findings |
| Butenol (Crotyl alcohol) | Sulfite (e.g., sodium sulfite, potassium sulfite) | Hydroxy butane sulfonate | A method noted for being low-cost, using mild conditions, and being suitable for industrialization. google.com |
| 4-Chlorobutanol acetate | Sodium sulfite | 4-Hydroxybutane sulfonate (after hydrolysis) | A common route involving sulfonation followed by acid hydrolysis to yield the desired product. google.com |
| bis-4-Chlorobutyl ether | Sodium sulfite | Sodium 4-hydroxybutane-1-sulfonate derivative | The reaction is conducted in water under reflux, leading to the dissolution of the starting ether. orgsyn.org |
These synthetic strategies highlight the importance of sulfonation reactions in creating versatile hydroxy butane sulfonate intermediates, which are foundational for the synthesis of this compound and its derivatives.
Advanced Catalytic Applications of 2 Butanesulfonic Acid Systems
Homogeneous and Heterogeneous Catalysis by 2-Butanesulfonic Acid Derivatives
The sulfonic acid functional group (-SO₃H) is the cornerstone of the catalytic activity of this compound and its derivatives. These compounds can function as either homogeneous or heterogeneous catalysts, depending on their physical form and solubility in the reaction medium. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous for their ease of separation and potential for recycling, aligning with the principles of green chemistry.
As Brønsted acids, butanesulfonic acid derivatives function as proton donors. The catalytic cycle typically begins with the protonation of a substrate by the sulfonic acid. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in reactions involving aldehydes or ketones, the catalyst protonates the carbonyl oxygen, thereby activating the carbonyl group for subsequent bond-forming steps.
A proposed mechanism for the synthesis of pyrano[4,3-b]pyran derivatives using 4-(succinimido)-1-butane sulfonic acid (SBSA), a derivative of butanesulfonic acid, illustrates this principle. Current time information in Bangalore, IN. The process is believed to follow a tandem Knoevenagel-cyclocondensation pathway. First, the Brønsted acid catalyst activates an aldehyde's carbonyl group through protonation. This is followed by a nucleophilic attack from malononitrile (B47326) to form an arylidene malononitrile intermediate via a Knoevenagel condensation. Subsequent Michael addition of 4-hydroxy-6-methylpyran-2-one to this intermediate, followed by intramolecular cyclization and tautomerization, yields the final pyrano[4,3-b]pyran product. Current time information in Bangalore, IN. The catalyst is regenerated and can participate in further catalytic cycles. This ability to be recycled without significant loss of activity is a key advantage of such catalysts. Current time information in Bangalore, IN.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. Butanesulfonic acid derivatives have proven to be excellent catalysts for these transformations.
Pyrano[4,3-b]pyran Derivatives: The synthesis of 2-amino-4-aryl-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitriles has been efficiently catalyzed by 4-(succinimido)-1-butane sulfonic acid (SBSA). Current time information in Bangalore, IN.ox.ac.ukresearchgate.net This one-pot, three-component reaction involves condensing an aromatic aldehyde, malononitrile, and 4-hydroxy-6-methylpyran-2-one. The reaction proceeds smoothly under solvent-free conditions at moderate temperatures (60 °C), offering high yields in short reaction times. Current time information in Bangalore, IN.rhhz.net A key benefit of this catalytic system is its reusability; the SBSA catalyst can be recovered and reused for up to five cycles without a significant drop in its catalytic activity. Current time information in Bangalore, IN.
The table below summarizes the synthesis of various pyrano[4,3-b]pyran derivatives using different aromatic aldehydes, highlighting the effectiveness of the SBSA catalyst. Current time information in Bangalore, IN.
Table 1: SBSA-Catalyzed Synthesis of Pyrano[4,3-b]pyran Derivatives
This table is interactive. Users can sort and filter the data.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | 15 | 92 |
| 2 | 4-ClC₆H₄CHO | 15 | 95 |
| 3 | 4-FC₆H₄CHO | 15 | 94 |
| 4 | 4-BrC₆H₄CHO | 20 | 93 |
| 5 | 4-NO₂C₆H₄CHO | 10 | 96 |
| 6 | 3-NO₂C₆H₄CHO | 12 | 94 |
| 7 | 4-CH₃C₆H₄CHO | 25 | 89 |
| 8 | 4-CH₃OC₆H₄CHO | 25 | 88 |
| 9 | 2,4-Cl₂C₆H₃CHO | 20 | 91 |
1-Amidoalkyl-2-naphthols: Another significant application is the synthesis of 1-amidoalkyl-2-naphthols, which are valuable intermediates in medicinal chemistry. nih.gov β-Cyclodextrin-butane sulfonic acid (β-CD-BSA) serves as a highly efficient and recyclable catalyst for the one-pot, multicomponent condensation of aromatic aldehydes, β-naphthol, and an amide (like acetamide (B32628) or benzamide) under solvent-free conditions. researchgate.netresearchgate.netnih.govresearchgate.net The use of β-CD-BSA offers several advantages, including operational simplicity, mild reaction conditions, short reaction times, and high yields of the desired products. nih.gov The catalyst's design combines the hydrophobic cavity of β-cyclodextrin with the acidic butanesulfonic moiety, facilitating the reaction. researchgate.netnih.gov
The table below presents data on the synthesis of various 1-amidoalkyl-2-naphthols using the β-CD-BSA catalyst.
Table 2: β-CD-BSA-Catalyzed Synthesis of 1-Amidoalkyl-2-naphthols
This table is interactive. Users can sort and filter the data.
| Entry | Aldehyde | Amide | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | Acetamide | 10 | 94 |
| 2 | 4-CH₃C₆H₄CHO | Acetamide | 15 | 92 |
| 3 | 4-CH₃OC₆H₄CHO | Acetamide | 15 | 90 |
| 4 | 4-ClC₆H₄CHO | Acetamide | 10 | 95 |
| 5 | 4-NO₂C₆H₄CHO | Acetamide | 8 | 96 |
| 6 | 3-NO₂C₆H₄CHO | Acetamide | 10 | 94 |
| 7 | C₆H₅CHO | Benzamide | 15 | 92 |
| 8 | 4-ClC₆H₄CHO | Benzamide | 15 | 94 |
The synthesis of complex nitrogen-containing heterocycles is another area where butanesulfonic acid derivatives have shown significant utility.
Indeno fused pyrido[2,3-d]pyrimidines: Derivatives of Indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-4,6-(5H,11H)dione have been synthesized with high regioselectivity and in excellent yields through a three-component reaction. This reaction involves 1,3-indanedione, various aromatic aldehydes, and 2,6-diaminopyrimidin-4(3H)-one, catalyzed by 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO₄). nih.govmdpi.com This ionic liquid acts as a green and reusable catalyst, providing high yields (87-95%) in remarkably short reaction times (3-6 minutes) when heated in ethylene (B1197577) glycol. nih.govmdpi.com The catalyst's efficiency is dependent on temperature and catalyst loading, with optimal conditions identified at 120 °C. nih.gov
Table 3: [DMBSI]HSO₄-Catalyzed Synthesis of Indeno Fused Pyrido[2,3-d]pyrimidines
This table is interactive. Users can sort and filter the data.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | 3 | 95 |
| 2 | 4-BrC₆H₄CHO | 3 | 94 |
| 3 | 4-CH₃C₆H₄CHO | 5 | 92 |
| 4 | 4-NO₂C₆H₄CHO | 3 | 93 |
| 5 | 3-NO₂C₆H₄CHO | 4 | 92 |
| 6 | 4-CH₃OC₆H₄CHO | 6 | 89 |
| 7 | C₆H₅CHO | 5 | 90 |
| 8 | 4-HOC₆H₄CHO | 6 | 87 |
Imidazoles: The synthesis of substituted imidazoles, another important class of heterocyclic compounds, often utilizes Brønsted acid catalysts. uoi.grbenthamscience.com For example, the three-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) can be catalyzed by sulfonic acids. uoi.gr While specific literature detailing the use of this compound derivatives for this transformation is not as prevalent as for other heterocycles, the catalytic principles are general to strong Brønsted acids. The acid catalyst activates the reactants and facilitates the series of condensations and cyclization steps leading to the imidazole (B134444) ring.
Chiral this compound Derivatives in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using a chiral catalyst, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. This compound is inherently chiral, with a stereocenter at the C2 position, making its enantiomerically pure forms, (R)- and (S)-2-butanesulfonic acid, attractive potential candidates for the development of novel chiral Brønsted acid organocatalysts.
The field of chiral Brønsted acid catalysis features a diverse array of catalyst structures. A prominent class of these catalysts possesses axial chirality, where the chirality arises from hindered rotation about a chemical bond, rather than from a tetrahedral stereocenter. Well-known examples include 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) and various aryl-naphthalene sulfonic acid derivatives. nih.govresearchgate.netnih.gov These C₂-symmetric or dissymmetric scaffolds create a well-defined chiral environment around the acidic proton, enabling high levels of stereocontrol in reactions. nih.gov
The design of these catalysts often involves synthesizing a biaryl system with bulky substituents ortho to the bond connecting the aryl units, which restricts rotation and generates stable atropisomers. researchgate.netresearchgate.net It is important to note that this form of chirality is structurally distinct from the point chirality inherent in (R)- or (S)-2-butanesulfonic acid. A review of available literature did not yield examples of catalyst design where an axially chiral scaffold was derived from or constructed upon a this compound unit. The development of chiral sulfonic acids primarily focuses on either leveraging existing chiral scaffolds (like BINOL) or creating new axially or planar chiral systems. researchgate.netnih.gov
The central principle of asymmetric Brønsted acid catalysis is the formation of a transient, diastereomeric complex between the chiral acid catalyst and the substrate (or a substrate-derived intermediate). The different energies of these diastereomeric transition states guide the reaction to preferentially form one of the two possible product enantiomers.
Chiral sulfonic acids have been employed in a variety of enantioselective transformations. nih.govnih.gov For example, cooperative catalysis involving a chiral Lewis base (like a sulfide) and an achiral sulfonic acid can facilitate highly enantioselective reactions by forming a chiral catalytic species in situ. nih.gov In such systems, the sulfonic acid acts as a crucial co-catalyst, governing both reactivity and the ultimate enantioselectivity. nih.gov
While (R)- and (S)-2-butanesulfonic acid represent simple, commercially available chiral building blocks, their application as resolved, enantiopure catalysts in asymmetric synthesis is not widely documented in the scientific literature. The development of chiral catalysts often requires a more complex and sterically demanding chiral environment than that provided by the single stereocenter adjacent to the sulfonate group in this compound. However, the potential to incorporate this chiral motif into more elaborate catalyst structures remains an area for future exploration.
Composite and Supported Catalytic Architectures
The efficacy of this compound as a catalyst is significantly enhanced when it is incorporated into composite and supported architectures. These advanced materials immobilize the acidic functional group on a solid support, creating heterogeneous catalysts that are stable, easily separable from reaction mixtures, and often reusable. This approach combines the catalytic activity of the sulfonic acid group with the structural and functional properties of various support materials, leading to synergistic effects and novel catalytic applications.
Poly(ionic liquid) Solid Acid Catalysts (e.g., poly(4-vinylpyridinium butane (B89635) sulfonic acid) hydrogen sulfate)
Poly(ionic liquid)s (PILs) are a class of polymers that have an ionic liquid species attached to a polymeric backbone. When functionalized with sulfonic acid groups, they become powerful solid acid catalysts. A notable example is poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, denoted as P(4VPBSA)HSO₄. This catalyst is synthesized by the reaction of poly(4-vinylpyridine) with 1,4-butane sultone, followed by treatment with sulfuric acid. researchgate.netwikipedia.org The resulting polymer possesses both a Brønsted acidic sulfonic acid group and a hydrogen sulfate anion, which work in concert to enhance catalytic activity. cjcatal.com
This heterogeneous catalyst has proven to be highly efficient and reusable for various organic transformations. It is particularly effective in promoting condensation reactions, such as the synthesis of xanthene derivatives. nih.govnih.gov For instance, it successfully catalyzes the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes and 1,8-dioxo-octahydroxanthenes. researchgate.netnih.gov The methodology is often improved by using ultrasound irradiation, which can accelerate the reaction at room temperature. nih.gov Furthermore, P(4VPBSA)HSO₄ serves as an excellent catalyst for the acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, producing high yields in short reaction times. cjcatal.com The catalyst's simple preparation, stability, and ease of recovery by filtration make it a practical and environmentally friendly option for various chemical processes. cjcatal.comnih.gov
| Application | Reactants | Conditions | Key Findings | Reference(s) |
| Xanthene Synthesis | Aldehydes, 2-Naphthol | Solvent-free, Ultrasound | Efficient synthesis of various xanthene derivatives; catalyst reusable multiple times. | nih.gov, nih.gov |
| Acylation | Alcohols, Phenols, Amines, Thiols | Solvent-free, Room Temp. | Good to excellent yields; catalyst readily recovered and reused. | cjcatal.com |
| 1,8-Dioxo-octahydroxanthene Synthesis | Aldehydes, Dimedone | Not specified | Novel application of the catalyst in a multi-component reaction. | researchgate.net |
Cyclodextrin-Based Catalysts (e.g., β-cyclodextrin-butane sulfonic acid)
Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with various guest molecules in aqueous solutions. rsc.org When functionalized with sulfonic acid groups, they become unique bifunctional catalysts. β-cyclodextrin-butane sulfonic acid (β-CD-BSA) is a prime example, created by grafting butane sulfonic acid groups onto the β-cyclodextrin framework. rsc.orgresearchgate.net
This catalyst leverages the hydrophobic cavity of the cyclodextrin (B1172386) to bring reactants together in close proximity, while the sulfonic acid groups provide the necessary Brønsted acidity to catalyze the reaction. rsc.orgresearchgate.net β-CD-BSA has been demonstrated as a highly efficient, biodegradable, and reusable catalyst for multicomponent reactions under solvent-free conditions. rsc.orgresearchgate.net A key application is the one-pot synthesis of 1-amidoalkyl-2-naphthols from the condensation of aromatic aldehydes, β-naphthol, and an amide. rsc.orgrsc.orgresearchgate.net Research has shown that β-CD-BSA is significantly more effective than unmodified β-cyclodextrin or its sulfobutyl ether derivative (SBE-β-CD) for this transformation. rsc.org The optimal conditions are typically heating the reactants with a small catalytic amount (e.g., 1 mol%) of β-CD-BSA at 100°C without any solvent. rsc.org
| Reactant (Aldehyde) | Reactant (Amide) | Time (min) | Yield (%) | Reference(s) |
| 4-Chlorobenzaldehyde | Acetamide | 20 | 95 | rsc.org |
| 4-Methylbenzaldehyde | Acetamide | 25 | 92 | rsc.org |
| 4-Nitrobenzaldehyde | Acetamide | 15 | 98 | rsc.org |
| Benzaldehyde | Benzamide | 30 | 90 | rsc.org |
| 4-Hydroxybenzaldehyde | Urea | 30 | 88 | rsc.org |
Sulfonic Acid Functionalized Covalent Organic Frameworks (COFs) in Catalysis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. researchgate.netsioc-journal.cn Their tunable porosity and the ability to functionalize their frameworks make them excellent platforms for heterogeneous catalysis. researchgate.net By incorporating sulfonic acid groups onto the COF structure, robust solid acid catalysts can be designed. This is typically achieved through a post-synthetic modification (PSM) strategy, where a pre-synthesized COF is treated with a sulfonating agent, such as 1,3-propane sultone or 1,4-butane sultone. acs.orgnih.gov
Sulfonic acid-functionalized COFs (SO₃H-COFs) act as highly efficient and stable heterogeneous catalysts for a range of organic reactions. researchgate.netscinito.ai The ordered porous structure provides a high concentration of accessible acidic sites, enhancing catalytic activity. researchgate.net These catalysts have been successfully employed in the synthesis of nitrogen-containing heterocycles like benzimidazoles and benzodiazepines. researchgate.net They are also effective for multicomponent reactions such as the Biginelli reaction, which can be performed under solvent-free conditions. acs.orgscinito.ai The high stability and crystallinity of the COF backbone allow the catalyst to be recovered and reused multiple times without a significant loss of performance. acs.orgnih.gov
| Catalytic Reaction | Catalyst System | Conditions | Key Features | Reference(s) |
| Biginelli Reaction | Imidazolium and Sulfonic acid-decorated COF | Solvent-free | High efficiency; scalable process demonstrated. | scinito.ai, acs.org |
| Synthesis of Benzimidazoles | SO₃H-COF | Not specified | Effective heterogeneous catalysis. | researchgate.net |
| Reductive Amination | SO₃H-COF | Not specified | One-pot reaction with high yields. | researchgate.net |
| Aerobic Oxidation | Sulfonic acid functionalized COF | Mild, Visible Light | Photocatalytic application; green synthesis method. | nih.gov |
Zirconium-Based Catalytic Systems Modified with Butane Sulfonic Acid
Zirconium-based materials, particularly zirconium phosphate (B84403) (ZrP) and zirconia (ZrO₂), are known for their excellent thermal and chemical stability, making them robust supports for catalysts. mdpi.comresearchgate.net Their surfaces possess both Brønsted (from P-OH groups) and Lewis (from Zr⁴⁺ centers) acid sites. mdpi.com Modifying these supports with sulfonic acids, including butanesulfonic acid, enhances their Brønsted acidity and creates highly active solid acid catalysts. mdpi.comrsc.org
A notable example is butanesulfonic acid supported on α-zirconium phosphate (BSA@α-ZrP), which has shown significant promise as a nanocatalyst. rsc.org These materials are effective in various organic syntheses, including the production of alkyl levulinate from biomass-derived sugars like xylose and the synthesis of 2-substituted benzimidazoles. mdpi.comrsc.org The catalytic activity is influenced by the choice of alcohol in reactions like esterification, with higher boiling point alcohols such as n-butanol leading to better yields. mdpi.com While these catalysts are reusable, some studies have reported a decrease in activity after several cycles due to the leaching of the sulfonic acid groups from the support, indicating an area for further research and development. mdpi.com
| Catalyst | Application | Substrate | Product | Key Findings | Reference(s) |
| Propyl sulfonic acid-modified ZrP | Biofuel Production | Xylose | n-Butyl levulinate | 82% yield at 170°C; activity decreased after the 4th run. | mdpi.com |
| Butanesulfonic acid-modified ZrP | Not specified | Not specified | Not specified | Sharp drop in product yield reported at the fifth run. | mdpi.com |
| BSA@α-ZrP | Heterocycle Synthesis | Not specified | 2-substituted benzimidazoles | Demonstrated promising catalytic activity as a nanocatalyst. | rsc.org |
| Sulfuric acid-modified ZrP | Biofuel Production | Furfuryl alcohol | Ethyl levulinate | 100% conversion and 97.8% selectivity at 200°C. | mdpi.com |
Computational and Spectroscopic Investigations of 2 Butanesulfonic Acid and Its Analogs
Quantum Chemical and Molecular Dynamics Simulations
Quantum chemical and molecular dynamics simulations are powerful tools for understanding the behavior of molecules at the atomic level. For alkylsulfonic acids like 2-butanesulfonic acid, these methods can predict a wide range of properties, from electronic structure to bulk liquid behavior. nih.govacs.orgacs.org
##### 4.1.1. Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. uaeu.ac.aenih.gov While specific DFT studies on this compound are not extensively documented in the literature, research on its analogs, such as perfluorinated sulfonic acids, offers a framework for understanding its characteristics. uaeu.ac.aenih.gov For instance, DFT calculations on perfluoro-1-butanesulfonic acid (CF3(CF2)3SO2OH) have been used to determine reaction rate parameters for its thermal decomposition. uaeu.ac.aenih.gov These studies help in constructing kinetic models by elucidating major chemical reaction pathways. uaeu.ac.ae Similar DFT approaches could be applied to this compound to analyze its charge distribution, molecular orbitals (HOMO/LUMO), and predict its reactivity in various chemical environments.
##### 4.1.2. Conformational Analysis and Rotational Energy Barriers
Conformational analysis examines the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. nobelprize.orgscribd.com For this compound, rotations can occur around the C-C bonds of the butyl chain and the C-S bond. The analysis of butane (B89635) itself reveals different energy conformations, such as anti and gauche, due to steric hindrance between methyl groups. organicchemistrytutor.com Similarly, the butyl group in this compound will adopt preferred conformations to minimize steric strain.
The rotational energy barrier around the S-O bond in sulfonic acids has also been a subject of theoretical investigation. Studies on halosulfonic acids (X-SO2-OH) using DFT have shown that the potential energy curve for internal rotation around the S-O bond has a minimum corresponding to a non-linear structure. nih.govdntb.gov.ua For sulfonate groups in the solid state, rotational energy barriers can be calculated by incrementally rotating the SO3 group and calculating the unit cell energy at each step. canada.ca Such calculations would be crucial in understanding the dynamics of the sulfonic acid group in this compound.
##### 4.1.3. Theoretical Calculations of Spectroscopic Parameters (e.g., NMR Shielding Tensors)
Computational chemistry allows for the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. uni-bonn.de NMR shielding tensors (σ), which are directly related to the experimentally measured chemical shifts (δ), can be calculated with a high degree of accuracy using methods like DFT. uni-bonn.demdpi.com The relationship is given by δ ≈ σref - σcalc, where σref is the shielding of a reference compound. mdpi.com
For sulfonic acids, theoretical calculations have been successfully used to assign signals to non-equivalent sites. For example, in 2-aminoethane sulfonic acid (taurine), Gauge-Including Projector-Augmented Wave (GIPAW) calculations helped assign 17O shielding tensors to specific oxygen atoms in the crystal structure. rsc.org This approach would be invaluable for this compound to unambiguously assign its 1H and 13C NMR signals and to understand the electronic environment around each nucleus.
##### 4.1.4. Kinetic Modeling of Chemical Transformations (e.g., decomposition)
Kinetic modeling uses theoretical data to simulate the rates and pathways of chemical reactions, such as thermal decomposition. uaeu.ac.aenih.govchemrxiv.org Detailed kinetic models for the decomposition of perfluorinated sulfonic acids have been constructed using reaction rate parameters estimated from DFT calculations. uaeu.ac.aenih.gov A study on perfluoro-1-butanesulfonic acid, an analog of this compound, identified four primary sets of reactions: unimolecular decomposition, hydrofluorination, hydrolysis, and fragmentation of the alkyl chain. uaeu.ac.aenih.gov The model predicted that SO2 is the main sulfur-containing product. uaeu.ac.aeresearchgate.net It also showed that the presence of moisture can accelerate the destruction of larger molecular fragments. uaeu.ac.aenih.gov A similar kinetic model for this compound would be essential for predicting its environmental fate and designing effective degradation processes.
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. NMR spectroscopy, in particular, provides detailed information about the connectivity and chemical environment of atoms within a molecule.
##### 4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, data for its isomer, 1-butanesulfonic acid, and general principles of NMR spectroscopy allow for a reliable prediction of its spectral features. nih.govlibretexts.orguwimona.edu.jm
In ¹H NMR, the chemical shift is influenced by the electronic environment of the protons. libretexts.org For this compound, the proton on the carbon bearing the sulfonic acid group (C2) would be the most deshielded due to the strong electron-withdrawing effect of the -SO3H group, appearing at the lowest field. The adjacent methyl (C1) and methylene (B1212753) (C3) protons would appear at intermediate fields, and the terminal methyl (C4) protons would be the most shielded, appearing at the highest field. libretexts.orguwimona.edu.jm
Similarly, in ¹³C NMR, the carbon atom directly attached to the sulfonic acid group (C2) would have the largest chemical shift (lowest field). uwimona.edu.jmorganicchemistrydata.org The other carbon atoms would appear at progressively higher fields as their distance from the electron-withdrawing group increases.
The predicted and known experimental NMR data for butanesulfonic acid isomers are presented below for comparison.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for 1-Butanesulfonic Acid
| Compound | Nucleus | Atom Position | Predicted/Experimental Chemical Shift (ppm) |
|---|---|---|---|
| This compound | ¹H | H on C2 (methine) | ~2.8 - 3.5 |
| H on C3 (methylene) | ~1.6 - 2.0 | ||
| H on C1 (methyl) | ~1.2 - 1.4 | ||
| H on C4 (methyl) | ~0.9 - 1.1 | ||
| 1-Butanesulfonic Acid | ¹H | H on C1 (methylene) | 2.92 |
| H on C2 (methylene) | 1.83 | ||
| H on C3 (methylene) | 1.48 | ||
| H on C4 (methyl) | 0.95 | ||
| This compound | ¹³C | C2 (methine) | ~55 - 65 |
| C3 (methylene) | ~25 - 35 | ||
| C4 (methyl) | ~10 - 15 | ||
| C1 (methyl) | ~10 - 15 | ||
| 1-Butanesulfonic Acid nih.gov | ¹³C | C1 | 51.6 |
| C2 | 25.1 | ||
| C3 | 21.4 | ||
| C4 | 13.3 |
Note: Predicted values for this compound are estimated based on general substituent effects in NMR spectroscopy. Experimental data for 1-butanesulfonic acid is sourced from reference nih.gov.
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₄H₁₀O₃S |
| 1-Butanesulfonic acid | C₄H₁₀O₃S |
| Perfluoro-1-butanesulfonic acid | C₄HF₉O₃S |
| Taurine (2-Aminoethane sulfonic acid) | C₂H₇NO₃S |
| Halosulfonic acids | XSO₃H (X=F, Cl, Br) |
| Butane | C₄H₁₀ |
| Sulfur dioxide | SO₂ |
Vibrational Spectroscopy (FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the key functional group is the sulfonic acid moiety (-SO₃H) attached to a butyl chain. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be inferred from data on its isomers and other alkane sulfonic acids. rsc.orgcanada.cadocbrown.infomsu.edu
The sulfonic acid group gives rise to several distinct vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the regions of 1350-1325 cm⁻¹ and 1180-1140 cm⁻¹, respectively. msu.edu Another significant absorption is the S-O single bond stretching, which is found in the 1060-1030 cm⁻¹ range. msu.edu The C-H stretching vibrations from the butane backbone are expected in the 2960-2850 cm⁻¹ region, which is characteristic of sp³-hybridized carbon atoms. libretexts.org
A very broad and strong absorption band is anticipated in the 3400-2500 cm⁻¹ range, corresponding to the O-H stretching of the sulfonic acid group. This broadness is a result of strong intermolecular hydrogen bonding, a common feature in sulfonic acids. pg.edu.pl IR spectra of sulfonic acids can sometimes resemble their salt forms due to hydration to hydronium salts under ambient conditions. rsc.org
The table below summarizes the expected FT-IR absorption bands for this compound based on characteristic frequencies for its functional groups and data from analogous compounds like 1-butanesulfonic acid.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Sulfonic Acid) | Stretching | 3400 - 2500 | Strong, Very Broad |
| C-H (Alkane) | Stretching | 2960 - 2850 | Strong |
| S=O (Sulfonic Acid) | Asymmetric Stretching | 1350 - 1325 | Strong |
| S=O (Sulfonic Acid) | Symmetric Stretching | 1180 - 1140 | Strong |
| S-O (Sulfonic Acid) | Stretching | 1060 - 1030 | Strong |
| C-S | Stretching | ~700-800 | Medium-Weak |
This table is generated based on general spectroscopic data for alkanesulfonic acids and is predictive for this compound. msu.edulibretexts.org
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures. For polar compounds like this compound, LC-MS is particularly suitable. nih.govnih.gov The analysis is typically performed using an LC system, often employing hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-modified column, coupled to a mass spectrometer with an electrospray ionization (ESI) source. analytica.co.nz
In ESI, this compound is expected to be readily ionized, primarily in the negative ion mode, to form the deprotonated molecule [M-H]⁻. nih.gov Given its molecular formula C₄H₁₀O₃S, the monoisotopic mass is 138.035 Da, so the [M-H]⁻ ion would have an m/z of 137.028. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural information.
While specific experimental fragmentation data for this compound is scarce, the fragmentation pattern can be predicted based on general principles. libretexts.orglibretexts.org The cleavage of the C-S bond is a likely fragmentation pathway. Loss of the SO₃ group (80 Da) would result in a butyl fragment, although the charge may remain with the more stable sulfonate-containing fragment. Desulfonation is a known fragmentation pathway for alkylbenzenesulfonic acids. nih.gov
Computational tools can predict properties relevant to LC-MS analysis, such as the collision cross section (CCS), which is a measure of the ion's shape in the gas phase. The predicted CCS values can aid in the identification of the compound.
| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |
| [M-H]⁻ | C₄H₉O₃S⁻ | 137.02778 | 124.6 |
| [M+H]⁺ | C₄H₁₁O₃S⁺ | 139.04234 | 125.0 |
| [M+Na]⁺ | C₄H₁₀O₃SNa⁺ | 161.02428 | 133.1 |
| [M+HCOO]⁻ | C₅H₁₁O₅S⁻ | 183.03326 | 141.0 |
This table presents predicted data for butane-2-sulfonic acid from the PubChemLite database. uni.lu
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can be promoted to higher energy levels. vscht.cz
Simple alkane sulfonic acids, such as this compound, lack significant chromophores. researchgate.net The molecule consists of a saturated alkyl chain and a sulfonic acid group. Neither the C-C, C-H, S-O, nor O-H single bonds contain electrons that can be excited by UV-Vis light (200-800 nm). vscht.cz Consequently, this compound is not expected to exhibit any significant absorbance in the UV-Visible range. This characteristic means that UV-Vis spectroscopy is generally not a suitable method for the direct detection or quantification of this compound. However, it can be useful for analyzing derivatives of this compound that have been intentionally tagged with a chromophore.
| Compound Type | Chromophore | Expected UV-Vis Absorbance |
| This compound | None | None in the 200-800 nm range |
| Aromatic Sulfonic Acids | Aromatic Ring (e.g., Benzene) | Present (e.g., ~260-270 nm) |
This table provides a general summary of the expected UV-Vis properties.
X-ray Diffraction for Structural Elucidation and Chiral Configuration
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry. ksu.edu.sawordpress.com this compound possesses a chiral center at the second carbon atom (C2), meaning it exists as a pair of enantiomers: (R)-2-butanesulfonic acid and (S)-2-butanesulfonic acid.
To determine the absolute configuration of one of these enantiomers, it would first be necessary to obtain a single, high-quality crystal suitable for XRD analysis. caltech.edu This can be a significant challenge, as many sulfonic acids are difficult to crystallize. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the calculation of the electron density map of the molecule within the crystal lattice, revealing the precise position of each atom. units.it
For chiral molecules crystallized in a non-centrosymmetric space group, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. caltech.edu By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), it is possible to distinguish between the R and S enantiomers unambiguously. caltech.edu
While no specific crystal structure data for this compound has been published, the general parameters that would be determined from such an analysis are listed below.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry elements present within the crystal. Crucial for chiral determination. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Absolute Structure Parameter (e.g., Flack) | A value that indicates the confidence of the absolute configuration assignment. |
This table describes the data that would be obtained from a successful X-ray diffraction experiment.
The separation of the racemic mixture into its individual enantiomers, a process known as chiral resolution, would be a prerequisite for crystallizing a single enantiomer. This can be achieved through techniques like diastereomeric derivatization with a chiral resolving agent followed by chromatography. nih.gov
Applications in Advanced Materials Science and Separation Technologies
Electrochemical Materials and Energy Storage
The demand for more efficient and durable energy storage solutions has led to extensive research into novel electrolyte components. Derivatives of 2-butanesulfonic acid have emerged as promising candidates for improving the performance of high-performance batteries.
A derivative, 4-hydroxy-2-butanesulfonic acid gamma-sultone (HBAG), has been identified as a highly effective bifunctional electrolyte additive for enhancing the electrochemical performance of 4.4 V Lithium-cobalt-oxide/graphite (LiCoO₂/graphite) batteries. mdpi.comcsic.es The addition of HBAG to the electrolyte is shown to be a potent strategy for improving the performance of lithium-ion batteries (LIBs) that operate at higher voltages without negatively impacting the electrolyte's viscosity. mdpi.com
The primary function of HBAG is to form stable and uniform protective films on the surfaces of both the cathode and the anode. csic.es This is achieved through the preferential decomposition of the HBAG additive on the electrodes. mdpi.comcsic.es These interfacial films are crucial as they allow for efficient lithium-ion (Li⁺) intercalation and deintercalation while simultaneously preventing the further decomposition of the electrolyte. mdpi.comcsic.es This protective mechanism significantly mitigates capacity fading, a common issue in high-voltage LIBs.
Research findings indicate that introducing just 1.0% of HBAG into the base electrolyte can dramatically improve battery longevity. mdpi.comcsic.es In one study, LiCoO₂/graphite cells with the HBAG additive demonstrated a capacity retention of 94.88% after 160 cycles, a substantial improvement over the 54.77% retention observed in batteries using the standard electrolyte. mdpi.comcsic.es These results underscore the potential of HBAG-containing electrolytes for application in high-performance, high-voltage batteries. mdpi.com
Table 1: Performance of LiCoO₂/Graphite Battery with and without HBAG Additive
| Electrolyte Composition | Voltage Range (V) | Cycling Temperature (°C) | Cycles | Capacity Retention (%) |
| Base Electrolyte | 3.0–4.4 | 25 | 160 | 54.77 |
| Base Electrolyte + 1.0% HBAG | 3.0–4.4 | 25 | 160 | 94.88 |
Analytical and Separation Science Methodologies
This compound and its salts are valuable reagents in the field of analytical chemistry, particularly in chromatographic techniques used to separate and analyze complex mixtures.
In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase systems, separating ionic or highly polar compounds can be challenging. This compound, typically in the form of its sodium salt, serves as an ion-pair reagent to overcome this issue. rsc.orguni-kiel.de Ion-pair chromatography is a technique where an ionic compound is added to the mobile phase to form a neutral ion-pair with an ionic analyte. uni-kiel.denih.gov
For the analysis of basic samples, which are positively charged under acidic conditions, an alkanesulfonate like butanesulfonic acid is added to the mobile phase. The negatively charged sulfonate group of the reagent pairs with the positively charged analyte. This newly formed ion-pair is electrically neutral and more hydrophobic than the original ionic analyte. nih.gov The increased hydrophobicity enhances its affinity for the nonpolar stationary phase of the reversed-phase column, allowing for greater retention and improved separation from other components in the mixture. uni-kiel.denih.gov A key advantage of using alkanesulfonates is their minimal UV absorption, which prevents interference with UV detection methods commonly used in HPLC. uni-kiel.denih.gov
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a fundamental technique for characterizing polymers by determining their molecular weight distribution. cas.czresearchgate.net The method separates molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous gel. cas.cz Larger molecules elute first because they cannot enter the pores, while smaller molecules have a longer path and elute later. cas.cz
While this compound itself is not a direct component of the GPC process, polymers derived from it are characterized using this technique. For instance, the polymer poly(4-(2,3-dihydrothieno[3,4-b] mdpi.comresearchgate.netdioxin-2yl-methoxy-1-butanesulfonic acid) was synthesized and its molecular weight properties were subsequently analyzed by GPC. mdpi.com This analysis is crucial for understanding the polymer's properties and ensuring the success of the polymerization process. GPC provides data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which are essential parameters for defining a polymer's characteristics. chemrxiv.org
Zeolites and Microporous Materials Synthesis
The synthesis of zeolites and other microporous materials often relies on the use of organic molecules that act as templates or structure-directing agents (SDAs), guiding the formation of specific pore structures.
Silicoaluminophosphate-34 (SAPO-34) is a microporous molecular sieve with a distinctive cage-like structure, making it a valuable catalyst, particularly in the methanol-to-olefins (MTO) reaction. nih.govmdpi.com The synthesis of SAPO-34 requires the use of SDAs to direct the crystallization process toward the desired CHA framework topology. mdpi.com Extensive research has shown that various organic molecules, primarily amines and quaternary ammonium (B1175870) hydroxides such as tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH), morpholine (B109124) (MOR), and diethylamine (B46881) (DEA), are effective templates for SAPO-34 synthesis. mdpi.com The choice of template significantly influences the physicochemical properties of the final material, including its crystal size, acidity, and catalytic performance.
However, based on available scientific literature, there is no documented evidence of this compound or its salts being utilized as a primary templating agent or modifier in the synthesis of SAPO-34. The established synthesis routes consistently employ nitrogen-containing organic compounds to fill and stabilize the forming zeolite cages. While sulfonic acid groups can be incorporated into other materials like zirconium phosphates for different catalytic purposes, their role as an SDA in SAPO-34 synthesis is not reported in the reviewed literature.
Future Perspectives and Research Challenges for 2 Butanesulfonic Acid
Development of Novel Synthetic Approaches and Derivatizations
The future of 2-butanesulfonic acid chemistry is linked to the development of more efficient, sustainable, and versatile synthetic methodologies. Current industrial production of alkyl sulfonic acids often involves processes like sulfoxidation, where alkanes are treated with sulfur dioxide and oxygen. wikipedia.org A key research challenge is to devise novel synthetic routes that offer greater control over regioselectivity, reduce waste, and utilize milder, more environmentally friendly conditions. An example of innovation in this area, although for a related compound, is a method for preparing 2,4-butane sulfonic acid lactone from butenol (B1619263) (crotyl alcohol). This process involves sulfonation to create a hydroxy butane (B89635) sulfonic acid intermediate, followed by acidification and dehydration, highlighting a cost-effective and high-yield pathway suitable for industrialization. google.com
Furthermore, the strategic derivatization of this compound is crucial for expanding its applicability, particularly in analytical sciences. Derivatization is a technique used to modify compounds to enhance their detection and separation in methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.nettandfonline.com For instance, converting sulfonic acids into more volatile or detectable forms, such as sulfonyl chlorides or methyl esters, can significantly improve analysis by GC-Mass Spectrometry (GC-MS). osti.govacs.org Future research will likely focus on creating new derivatization reagents and protocols specifically tailored for short-chain alkyl sulfonic acids like this compound, enabling more sensitive and accurate quantification in complex biological and environmental samples. researchgate.nettandfonline.comacs.org
Expansion of Asymmetric Catalytic Applications
A significant frontier for this compound lies in the realm of asymmetric catalysis. Chiral Brønsted acids, which include certain sulfonic acids, are increasingly recognized as powerful organocatalysts for synthesizing enantioenriched molecules—compounds crucial for the pharmaceutical industry. nih.govresearchgate.netnih.gov While this compound itself is achiral, its structure serves as a scaffold for creating chiral derivatives. The future challenge is to design and synthesize novel chiral analogues of this compound that can function as effective catalysts in stereoselective organic transformations.
The development of stronger, more sophisticated chiral Brønsted acids has enabled the activation of a wider range of substrates, including less reactive carbonyl compounds. researchgate.netnih.govacs.org Research has demonstrated the utility of various chiral scaffolds, such as those derived from BINOL, in numerous asymmetric reactions, including Mannich-type reactions, hydrogenations, and cycloadditions. researchgate.netmcgill.ca By incorporating chirality into the this compound backbone, it may be possible to develop new, cost-effective catalysts. The expansion into this area would involve synthesizing these chiral derivatives and systematically evaluating their performance in a variety of asymmetric reactions to establish their efficacy and potential for industrial application. mdpi.com
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and advanced experimental techniques presents a powerful paradigm for accelerating research into this compound. Future investigations will increasingly rely on computational modeling to predict molecular properties, simulate reaction dynamics, and guide experimental design. For example, density functional theory (DFT) calculations can be used to optimize the molecular structure of this compound and its derivatives, predict spectroscopic constants, and elucidate complex reaction mechanisms, as has been done for similar compounds like methanesulfonic acid. acs.orgcmu.edu This in-silico approach can save significant time and resources by prioritizing promising synthetic routes or catalyst designs before they are attempted in the lab.
On the experimental front, advanced characterization techniques are essential for validating computational models and analyzing complex reaction products. A combination of Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA) can provide detailed information on the structure and stability of functionalized materials incorporating sulfonic acid groups. nih.gov For analytical purposes, enhancing techniques like anion-exchange chromatography with post-column derivatization and spectrometric detection has been shown to improve accuracy, sensitivity, and detection limits for sulfonic acids. researchgate.nettandfonline.com The future challenge is to seamlessly integrate these computational and experimental workflows to create a rapid and efficient cycle of prediction, synthesis, and characterization for novel this compound-based systems.
Exploration of New Interdisciplinary Applications
The unique properties of sulfonic acids, including their strong acidity and polarity, position them for novel applications across diverse scientific and technological fields. wikipedia.org A key future perspective for this compound and its derivatives is their exploration in materials science, energy storage, and biotechnology.
One of the most promising interdisciplinary areas is in energy storage. Perfluorobutanesulfonic acid (PFBS), a fluorinated analogue of this compound, has been investigated for its role in next-generation batteries. nih.gov PFAS compounds are utilized in lithium-ion batteries, and their unique properties are considered vital for the clean energy transition. researchgate.nethsfkramer.comnih.gov While the environmental persistence of PFAS is a concern, this highlights the potential for sulfonic acid chemistry in developing advanced materials for energy applications. researchgate.netmichigan.gov Research could focus on non-fluorinated derivatives of this compound as potential electrolyte additives or for surface modification of electrodes to enhance battery performance and longevity.
Other potential applications are summarized in the table below, drawing inspiration from the known uses of other sulfonic acids. capitalresin.comavestia.com
| Potential Application Area | Proposed Function of this compound Derivative | Rationale / Related Research |
| Water Treatment | Functionalization of activated carbon for pollutant adsorption | Sulfonic acid modification can increase the surface area and alter the surface properties of adsorbents, enhancing their ability to remove specific pollutants from water. avestia.com |
| Pharmaceuticals & Medicine | Component of antibacterial drugs (sulfonamides) | The sulfonamide functional group, derived from sulfonic acids, is a cornerstone of many antibacterial medications. capitalresin.com |
| Biotechnology | Fluorescent tags for protein and nucleotide sensing | Sulfonated aromatic compounds are used as fluorescent tags in diagnostics due to their solubility and photophysical properties. mdpi.com |
Assessment of Long-Term Environmental and Health Impacts of Sulfonic Acids
A critical research challenge for the broader class of sulfonic acids is a comprehensive assessment of their long-term environmental fate and health impacts. While generally considered to have low to moderate acute toxicity, their widespread industrial use necessitates a deeper understanding of chronic exposure effects. lignincorp.com
Health Impacts: Sulfonic acids are moderately acidic and can be corrosive to the skin, eyes, and respiratory system in high concentrations. lignincorp.com Inhalation of mists can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath, with prolonged exposure potentially causing more severe respiratory effects. lignincorp.comnj.govwww.gov.uk Ingestion may cause damage to the gastrointestinal tract. lignincorp.com While extensive testing on many specific alkane sulfonic acids for long-term effects like carcinogenicity is lacking, occupational exposure to strong inorganic acid mists containing sulfuric acid is linked to laryngeal cancer in humans. nj.govnj.gov
Environmental Impacts: The environmental persistence of some sulfonic acids is a significant concern. The presence of a sulfonic acid group can decrease the rate of biodegradation compared to similar unsulfonated compounds, leading to their accumulation in the environment. researchgate.netnih.gov Sulfonic acids and their derivatives are used in vast quantities as detergents, dyes, and surfactants, and their release can contribute to widespread pollution. researchgate.netnih.gov Furthermore, the release of acidic compounds like sulfuric acid into water bodies can lower the pH, harming aquatic ecosystems, while improper disposal on land can lead to soil acidification and degradation. amootiranian.com Future research must focus on developing a complete life-cycle analysis for compounds like this compound, from production to disposal, to mitigate potential long-term environmental risks.
Q & A
Q. How can iterative workflows improve hypothesis testing in sulfonic acid functionalization studies?
- Methodological Answer : Implement the FLOAT method: (1) F rame hypotheses around substituent effects on acidity, (2) L ink to prior data (e.g., Hammett plots), (3) O ptimize reaction conditions via DoE (Design of Experiments), (4) A nalyze outcomes with ANOVA, and (5) T est revised hypotheses. Document iterations in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
